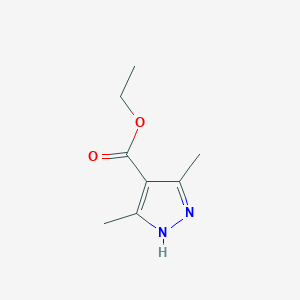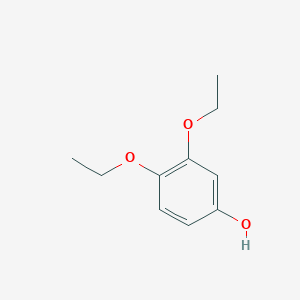
3,4-Diethoxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Diethoxyphenol, also known as pyrocatechol diethyl ether, is a chemical compound that belongs to the phenol family. It is an aromatic organic compound that is commonly used in scientific research due to its unique properties. This compound is synthesized through a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mecanismo De Acción
3,4-Diethoxyphenol acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit lipid peroxidation and protect against DNA damage caused by reactive oxygen species. Additionally, this compound has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property makes it a potential candidate for the treatment of hyperpigmentation disorders such as melasma.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic mice. This compound has also been shown to have anti-obesity effects by reducing adipocyte differentiation and lipid accumulation in adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3,4-Diethoxyphenol in lab experiments is its stability. It is a relatively stable compound that does not undergo rapid degradation or decomposition under normal laboratory conditions. Additionally, it is readily available and relatively inexpensive compared to other phenolic compounds. However, one limitation of using this compound is its solubility. It is only sparingly soluble in water and requires the use of organic solvents for certain experiments.
Direcciones Futuras
There are several future directions for the study of 3,4-Diethoxyphenol. One potential application is in the development of new drugs for the treatment of hyperpigmentation disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of new compounds based on the structure of this compound may lead to the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, this compound is a versatile compound that has a wide range of scientific research applications. Its unique properties make it a valuable tool for studying the antioxidant activity of phenolic compounds and the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in the development of new drugs.
Métodos De Síntesis
3,4-Diethoxyphenol is synthesized through the reaction between this compound and diethyl sulfate in the presence of a base such as potassium hydroxide. This reaction results in the formation of this compound and potassium sulfate as a byproduct. The purity of the compound can be increased through recrystallization using solvents such as ethanol or acetone.
Aplicaciones Científicas De Investigación
3,4-Diethoxyphenol has a wide range of scientific research applications due to its unique properties. It is commonly used as a substrate for the enzymatic assay of peroxidases and as a reagent for the determination of phenols in water samples. It has also been used as a model compound for studying the antioxidant activity of phenolic compounds. Additionally, this compound has been used in the synthesis of various compounds such as 3,4-Dihydroxybenzaldehyde and 3,4-Dimethoxyphenol.
Propiedades
Número CAS |
65383-59-7 |
|---|---|
Fórmula molecular |
C10H14O3 |
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
3,4-diethoxyphenol |
InChI |
InChI=1S/C10H14O3/c1-3-12-9-6-5-8(11)7-10(9)13-4-2/h5-7,11H,3-4H2,1-2H3 |
Clave InChI |
RNNDNIWAVXLNHZ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)O)OCC |
SMILES canónico |
CCOC1=C(C=C(C=C1)O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



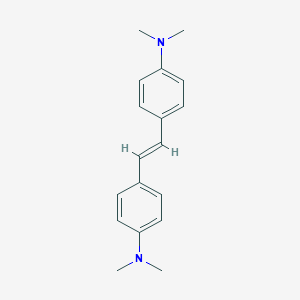
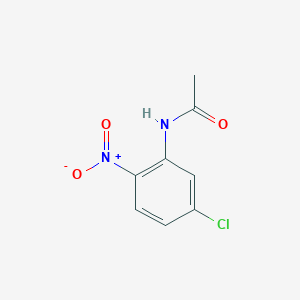

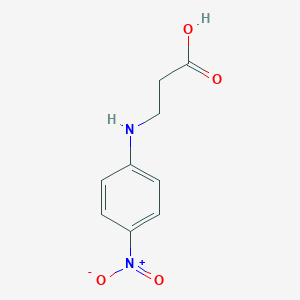
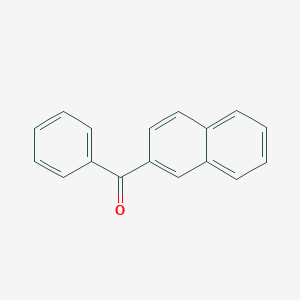
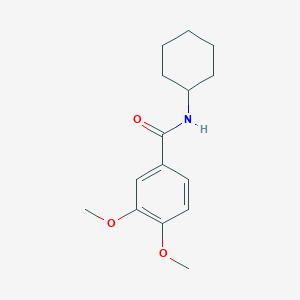
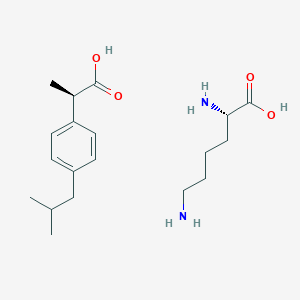
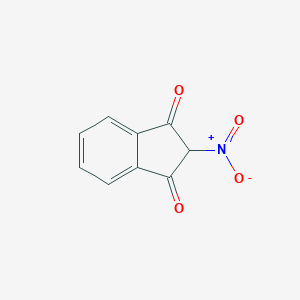
![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)
![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)
![3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B181571.png)
